1,4-Dicaffeoylquinic acid
CAS No.: 1182-34-9
Cat. No.: VC21339122
Molecular Formula: C25H24O12
Molecular Weight: 516.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1182-34-9 |
---|---|
Molecular Formula | C25H24O12 |
Molecular Weight | 516.4 g/mol |
IUPAC Name | 1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(32)36-23-19(30)11-25(24(34)35,12-20(23)31)37-22(33)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-31H,11-12H2,(H,34,35)/b7-3+,8-4+ |
Standard InChI Key | IYXQRCXQQWUFQV-FCXRPNKRSA-N |
Isomeric SMILES | C1C(C(C(CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
SMILES | C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Canonical SMILES | C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Chemical Structure and Properties
1,4-Dicaffeoylquinic acid possesses a complex chemical structure characterized by its quinic acid core with two caffeoyl groups attached at specific positions. The detailed chemical information is presented in Table 1.
Table 1: Chemical and Physical Properties of 1,4-Dicaffeoylquinic Acid
Property | Value | Reference |
---|---|---|
IUPAC Name | (3R,5R)-1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid | |
Molecular Formula | C₂₅H₂₄O₁₂ | |
Molecular Weight | 516.45 g/mol | |
CAS Number | 1182-34-9 | |
SMILES (Canonical) | C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
SMILES (Isomeric) | C1C@HO | |
InChI Key | IYXQRCXQQWUFQV-RDJMKVHDSA-N | |
Topological Polar Surface Area (TPSA) | 211.00 Ų | |
XlogP | 1.50 | |
H-Bond Acceptor | 11 | |
H-Bond Donor | 7 | |
Rotatable Bonds | 7 |
The chemical structure of 1,4-DCQA features two (E)-3-(3,4-dihydroxyphenyl)acryloyl groups attached to a cyclohexane-1-carboxylic acid core. The molecule contains multiple hydroxyl groups, contributing to its polarity and potential for hydrogen bonding with biological targets .
Natural Sources and Occurrence
1,4-Dicaffeoylquinic acid has been identified in various plant species, particularly in medicinal plants. The primary natural sources include:
Table 2: Natural Sources of 1,4-Dicaffeoylquinic Acid
The biosynthesis of 1,4-DCQA, like other dicaffeoylquinic acids, is understood to occur through a complex pathway. Monocaffeoylquinic acid or chlorogenic acid is first formed through a combination of the shikimic acid pathway and the phenylpropanoid pathway. The synthesis of DCQAs is hypothesized to result from monocaffeoylquinic acid acylation with caffeoyl-CoA, although the complete biosynthetic pathway is still being fully elucidated .
Analytical Methods for Identification and Characterization
The accurate identification and characterization of 1,4-DCQA amid its structural isomers present significant analytical challenges. Several advanced techniques have been developed to address these challenges.
LC-MS (Liquid Chromatography-Mass Spectrometry) has proven particularly valuable for discriminating between the six isomers of dicaffeoylquinic acid. The fragmentation behavior of each isomer, including 1,4-DCQA, provides distinctive patterns that enable specific identification .
For 1,4-DCQA, the distinctive fragmentation observed involves elimination of the C1 caffeoyl residue, repeated dehydrations leading to the aromatization of the quinic acid moiety, and its decarboxylation. This process is thought to be initiated by the C1 carboxyl protonating the C5 hydroxyl in the inverted chair conformer, followed by its protonating the C1 caffeoyl residue in the favored chair conformation .
Notably, 1,4-DCQA can be differentiated from other isomers based on the ease of removal of the caffeoyl residue during fragmentation, which follows the pattern: 1 ≈ 5 > 3 > 4 . Additionally, chromatographic resolution on reversed-phase packings facilitates the distinction between isomers that might exhibit similar fragmentation patterns .
Biological Activities and Pharmacological Properties
1,4-Dicaffeoylquinic acid demonstrates diverse biological activities, with anti-inflammatory and antioxidant properties being the most extensively studied.
Anti-inflammatory Properties
1,4-DCQA exhibits significant anti-inflammatory effects through multiple mechanisms:
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Inhibition of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-α (TNF-α) production
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Potential suppression of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways
Studies have shown that DCQAs, including 1,4-DCQA, can trigger cellular mechanisms important in modulating inflammatory responses, such as decreasing NF-κB activation, which plays a crucial role in regulating inflammatory processes .
Antioxidant Activities
1,4-DCQA, like other DCQAs, demonstrates potent antioxidant properties:
Other Pharmacological Properties
Additional pharmacological properties of 1,4-DCQA and related DCQAs include:
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1,4-DCQA, as predicted by admetSAR 2, provide insights into its pharmacokinetic profile:
Table 3: Predicted ADMET Properties of 1,4-Dicaffeoylquinic Acid
Target | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | + | 84.60% |
Caco-2 | - | 90.06% |
Blood Brain Barrier | - | 55.00% |
Human oral bioavailability | - | 67.14% |
Subcellular localization | Mitochondria | 67.70% |
OATP2B1 inhibitor | - | 70.95% |
OATP1B1 inhibitor | + | 94.33% |
OATP1B3 inhibitor | + | 94.24% |
These predictions suggest moderate intestinal absorption but limited bioavailability and blood-brain barrier penetration, factors that may influence the development of therapeutic applications .
Therapeutic Applications
Respiratory Disease Applications
One of the most promising therapeutic applications of 1,4-DCQA relates to respiratory diseases. DCQAs, including 1,4-DCQA, are found in medicinal plants such as Echinacea species and Hedera helix, whose multi-constituent extracts are used worldwide to treat respiratory conditions .
Based on available pre-clinical data, DCQAs trigger cellular mechanisms important in the treatment of respiratory diseases:
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Decreasing NF-κB activation
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Reducing oxidative stress
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Activating the Nrf2 pathway
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Potential antitussive (cough-suppressing) effects
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Possible antispasmodic properties beneficial for bronchial conditions
Current Research Status and Future Directions
Research on 1,4-DCQA continues to evolve, with several areas of active investigation:
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Further elucidation of molecular mechanisms underlying its biological activities
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Development of improved analytical methods for identification and quantification
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Clinical investigations to translate pre-clinical findings into therapeutic applications
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Exploration of synergistic effects with other bioactive compounds
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Development of novel drug delivery systems to enhance bioavailability
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